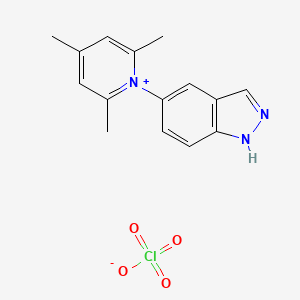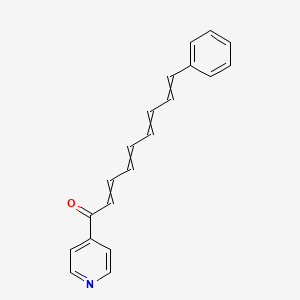![molecular formula C14H12N2O2S B14376735 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-53-3](/img/structure/B14376735.png)
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new pharmacological agents and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves a one-pot reaction using morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride as starting materials. This reaction is typically carried out in a microwave oven with the presence of a solid base such as magnesium oxide (MgO) in ethanol as a solvent . The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis and eco-friendly solvents like ethanol ensures a more sustainable and efficient production process . The purification of the final product is often achieved without the use of polluting solvents, making the process environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive carbon sites of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar thiazole structure and exhibits comparable biological activities.
5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one:
Uniqueness
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is unique due to its indeno-thiazole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
90180-53-3 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
3-morpholin-4-ylindeno[1,2-c][1,2]thiazol-4-one |
InChI |
InChI=1S/C14H12N2O2S/c17-13-10-4-2-1-3-9(10)12-11(13)14(19-15-12)16-5-7-18-8-6-16/h1-4H,5-8H2 |
Clé InChI |
WQOVNZWBCMYDNT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C3C(=NS2)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
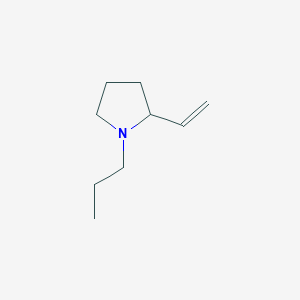
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

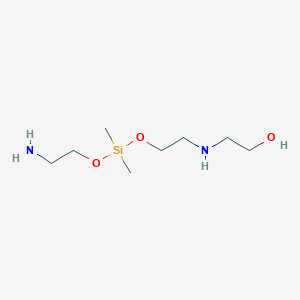
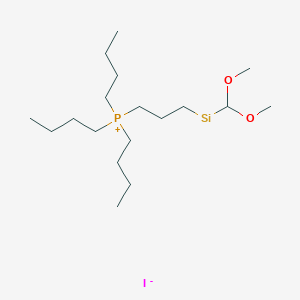
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

